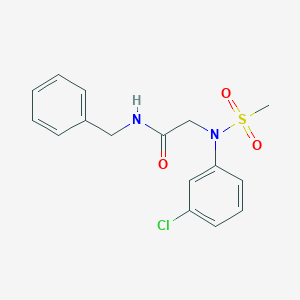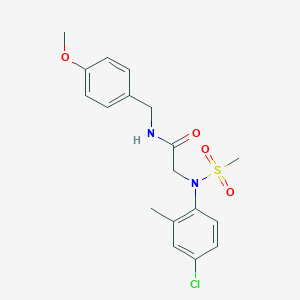
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to investigate the role of EAATs in neurological disorders and to develop potential therapeutic agents.
Wirkmechanismus
TBOA selectively inhibits 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide by blocking the binding of glutamate to the transporter. This leads to an accumulation of extracellular glutamate and subsequent activation of glutamate receptors. The mechanism of action of TBOA has been extensively studied and has been shown to be highly specific for 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide.
Biochemical and Physiological Effects
TBOA has been shown to have a wide range of biochemical and physiological effects. It can induce seizures in animal models, which has been used to study the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in epilepsy. It has also been shown to have neuroprotective effects in models of stroke and neurodegenerative diseases. TBOA has been used to study the effects of glutamate accumulation on synaptic plasticity, learning, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA is a highly specific inhibitor of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide, making it a valuable tool for scientific research. Its potency and selectivity make it useful for studying the effects of glutamate accumulation on neuronal function. However, TBOA has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Its neurotoxic effects also limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the use of TBOA in scientific research. One area of interest is the development of novel EAAT inhibitors for the treatment of neurological disorders. TBOA has been used as a lead compound for the development of new inhibitors with improved efficacy and specificity. Another area of interest is the study of the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in synaptic plasticity and learning and memory. TBOA has been used to study the effects of glutamate accumulation on these processes, and further research could lead to new insights into the mechanisms underlying learning and memory. Finally, TBOA could be used to study the effects of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide on other neurotransmitters and neuromodulators, such as dopamine and serotonin, which could have implications for the treatment of psychiatric disorders.
Synthesemethoden
TBOA can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde, 2-methylphenylhydrazine, and ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to yield TBOA. The synthesis of TBOA has been optimized to improve yield and purity, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
TBOA is widely used in scientific research to investigate the role of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. Dysfunction of 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide can lead to an accumulation of glutamate, which can cause excitotoxicity and neuronal damage. TBOA is used to inhibit 4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide and study the effects of glutamate accumulation on neuronal function.
Eigenschaften
Produktname |
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
|---|---|
Molekularformel |
C21H25NO2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
4-(4-tert-butylphenyl)-N-(2-methylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C21H25NO2/c1-15-7-5-6-8-18(15)22-20(24)14-13-19(23)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,24) |
InChI-Schlüssel |
TWBFFFYWUOSSIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)

![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)

![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)